4-Hydroxycyclohexanecarboxylic acid

Description

trans-4-Hydroxycyclohexanecarboxylic acid has been reported in Tsuga dumosa with data available.

RN given refers to trans-isomer; RN for cpd without isomeric designation not avail 8/91

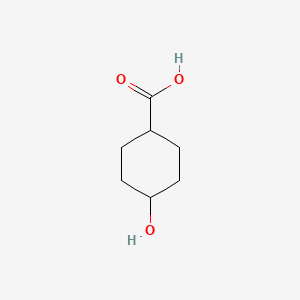

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFRWBBJISAZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190327, DTXSID901015736 | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17419-81-7, 3685-26-5, 3685-22-1 | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Enduring Significance of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid, a deceptively simple molecule, holds a noteworthy position in the landscape of organic chemistry and biochemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key experimental protocols. From its early synthesis to its recognition as a human metabolite, this compound and its stereoisomers, cis-4-hydroxycyclohexanecarboxylic acid and trans-4-hydroxycyclohexanecarboxylic acid, have found applications as versatile building blocks in organic synthesis and have been identified in various biological contexts. This document serves as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and illustrating key pathways to facilitate further research and application.

Historical Perspective

The scientific journey of 4-hydroxycyclohexanecarboxylic acid spans several decades, with key milestones marking its discovery and characterization.

One of the earliest documented syntheses of 4-hydroxycyclohexane-1-carboxylic acid was reported in 1950 by N. R. Campbell and J. H. Hunt in the Journal of the Chemical Society. This foundational work laid the groundwork for future investigations into the properties and applications of this compound.

A significant development in the synthesis of 4-hydroxycyclohexanecarboxylic acid came in 1968 with a Japanese patent filed by Goro Inoue, Toshio Kato, and Noboru Ohshima. Their process involved the reaction of compounds like 4-cyclohexenecarbonitrile with sulfuric acid, followed by hydrolysis. This method provided a more accessible route to the compound, paving the way for its broader use.

In 1976, a pivotal discovery highlighted the biological relevance of 4-hydroxycyclohexanecarboxylic acid. T. H. Bindel and colleagues reported its isolation from the urine of children with suspected metabolic disorders. This finding established the compound as a human urinary metabolite and opened avenues for research into its physiological roles. Further studies have identified it as a major metabolite of p-hydroxybenzoic acid in rats and a by-product of intestinal bacterial metabolism.[1]

Physicochemical Properties

The distinct stereoisomers of 4-hydroxycyclohexanecarboxylic acid, cis and trans, exhibit different physical and chemical properties. A summary of these key quantitative data is presented below for easy comparison.

| Property | cis-4-Hydroxycyclohexanecarboxylic acid | trans-4-Hydroxycyclohexanecarboxylic acid |

| CAS Number | 3685-22-1[1][2][3] | 3685-26-5 |

| Molecular Formula | C₇H₁₂O₃[1] | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol | 144.17 g/mol |

| Melting Point | 148.0 to 152.0 °C | 145 °C |

| Boiling Point | Not available | 308 °C |

| pKa (Strongest Acidic) | 4.51 (Predicted) | 4.687 (25 °C) |

| Solubility | Soluble in water | Soluble in DMSO (28 mg/mL), Methanol |

| Appearance | White to almost white powder to crystal | White to off-white solid |

Experimental Protocols

Detailed methodologies for the synthesis of both cis and trans isomers are crucial for researchers. The following protocols are based on established methods.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the hydrolysis of methyl cis-4-hydroxycyclohexanecarboxylate.

Materials:

-

Methyl cis-4-hydroxycyclohexanecarboxylate (20 g)

-

Methanol (80 mL)

-

5 M Sodium hydroxide solution (40 mL)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable flask and cool the mixture in an ice-water bath.

-

Slowly add 40 mL of 5 M sodium hydroxide solution dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Following the reaction, add 150 mL of water to dilute the mixture.

-

Extract the aqueous mixture twice with ethyl acetate and discard the organic phases.

-

Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid.

-

Extract the acidified aqueous phase twice with 50 mL of ethyl acetate.

-

Combine the organic phases and wash them twice with saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate and then decolorize if necessary.

-

Filter the solution and recover the ethyl acetate by distillation under reduced pressure to yield the white solid product, cis-4-hydroxycyclohexanecarboxylic acid. A yield of 16 g (90%) has been reported for this procedure.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol details the synthesis of trans-4-hydroxycyclohexanecarboxylic acid starting from p-hydroxybenzoic acid, followed by isomerization.

Materials:

-

p-Hydroxybenzoic acid (10 kg)

-

Water (30 kg)

-

5% Ruthenium on Carbon (Ru/C) catalyst (0.3 kg)

-

Methanol (30 L)

-

Sodium methoxide (Feldalat NMs) (3.5 kg)

-

10% Hydrochloric acid

-

Ethyl acetate

-

Petroleum ether

Procedure:

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

-

In a 50 L autoclave, add 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.

-

Replace the atmosphere with nitrogen once, and then with hydrogen three times.

-

Pressurize the autoclave with hydrogen to 1 MPa and begin stirring.

-

Heat the mixture to 80 °C, at which point hydrogen uptake will commence. Gradually increase the temperature to 120 °C and maintain it until hydrogen uptake ceases.

-

Monitor the reaction completion by high-performance liquid chromatography (HPLC) to ensure all p-hydroxybenzoic acid has been consumed. The product of this step is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to the trans Isomer

-

Transfer 9 kg of the 4-hydroxycyclohexanecarboxylic acid mixture to a 50 L reactor and add 30 L of methanol.

-

With stirring, add 3.5 kg of sodium methoxide in portions.

-

Heat the mixture to 60 °C and reflux for 3 hours.

-

Cool the reaction mixture to 0 °C and add 10% dilute hydrochloric acid dropwise until the pH reaches 2.

-

Filter the resulting solid, dry it to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid product (containing approximately 5% of the cis isomer).

Step 3: Purification by Recrystallization

-

Recrystallize the crude product from a 1:1 mixture of ethyl acetate and petroleum ether to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.

Biological Significance and Signaling

4-Hydroxycyclohexanecarboxylic acid has been identified as a metabolite in biological systems. It is a known metabolite of p-hydroxybenzoic acid and is found in urine. There is also evidence of its involvement in gut microbial metabolism, where it can serve as a substrate for the production of cyclohexanecarboxylic acid. Some studies have suggested that cis-4-hydroxycyclohexanecarboxylic acid may possess immunosuppressive activities. However, its direct role in specific cellular signaling pathways is not yet well-defined and remains an area for further investigation.

References

Natural Sources of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid (4-HCHC) is a saturated cyclic carboxylic acid with potential applications in pharmaceuticals and as a specialty chemical. While chemical synthesis routes from precursors like p-hydroxybenzoic acid are established, there is growing interest in its natural origins for bioproduction and discovery of novel biological activities. This technical guide provides an in-depth overview of the known natural sources of 4-HCHC, its biosynthetic pathways, and detailed experimental protocols for its extraction and quantification.

Introduction to 4-Hydroxycyclohexanecarboxylic Acid

4-Hydroxycyclohexanecarboxylic acid (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group. It exists as cis and trans stereoisomers. The molecule is of interest due to its structural similarity to other biologically active alicyclic compounds and its potential as a chiral building block in organic synthesis. Its presence in natural systems is primarily linked to microbial metabolism.

Natural Occurrence and Quantitative Data

4-HCHC has been identified in a limited number of natural sources, often as a metabolic byproduct. The trans-isomer has been reported in the Himalayan hemlock, Tsuga dumosa.[1] More significantly, it emerges during the fermentation of certain foods and is a product of gut microbiota activity.

Fermented Foods: Spanish-Style Green Olives

During the "zapatera" spoilage of Spanish-style green table olives, 4-HCHC is formed as an intermediate.[2][3] It is not present in the fresh olive fruit but appears during the lactic acid fermentation process, typically after 30 days of brining.[2][3] Its concentration then progressively increases. This compound serves as a substrate for the microbial production of cyclohexanecarboxylic acid, a compound associated with the "zapatera" off-odor.

| Natural Source | Isomer(s) | Concentration / Yield | Reference |

| Fermented Spanish-Style Green Olives | Not specified | Not detected in fresh olives; concentration progressively increases after 30 days of brining. Specific final concentrations are not reported. | , |

| Tsuga dumosa (Himalayan Hemlock) | trans | Reported to be present, but quantitative data is not available in the reviewed literature. | |

| Human Urine | cis and trans | Identified as a human urinary metabolite, suggesting endogenous or microbial production. Specific concentration ranges are variable. | |

| Animal-based Foods (Anatidae, Chicken, Pig) | Not specified | Detected, but not quantified. Its presence may serve as a biomarker for consumption of these foods. |

Microbial Metabolism

4-HCHC is a recognized byproduct of gut bacterial metabolism. Specifically, it is considered a metabolite of p-hydroxybenzoic acid, which is common in the human diet and can be derived from the breakdown of polyphenols. This microbial origin is a key area of interest for potential biotechnological production.

Biosynthetic Pathways

The natural synthesis of 4-HCHC is not fully elucidated in a specific organism, but a putative pathway can be constructed based on known microbial metabolic capabilities, particularly the reduction of aromatic rings.

Precursor Synthesis: p-Hydroxybenzoic Acid

The direct precursor to 4-HCHC is p-hydroxybenzoic acid (4-HBA). In bacteria, 4-HBA is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase (encoded by the ubiC gene) catalyzes the conversion of chorismate to 4-HBA and pyruvate.

Putative Pathway for 4-HCHC Formation

The conversion of 4-HBA to 4-HCHC involves the reduction of the aromatic ring, a chemically challenging step due to the ring's resonance stability. This is accomplished by anaerobic bacteria using specialized reductase enzymes. A plausible enzymatic pathway is as follows:

-

Activation: 4-HBA is likely activated to its Coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA. This activation is a common strategy in the anaerobic degradation of aromatic compounds.

-

Ring Reduction: The activated 4-hydroxybenzoyl-CoA undergoes a multi-electron reduction of the benzene ring. This is catalyzed by a class of enzymes known as benzoyl-CoA reductases or other aromatic acid reductases. These enzymes are often complex iron-sulfur proteins that can overcome the high resonance energy of the aromatic ring.

-

Dehydrogenation/Hydrolysis: The resulting cyclohexene or cyclohexadiene intermediate is further reduced and hydrolyzed to yield 4-hydroxycyclohexanecarboxylic acid.

Caption: Putative biosynthetic pathway from chorismate to 4-HCHC.

Experimental Protocols

The following sections detail methodologies for the extraction and analysis of 4-HCHC from natural sources, synthesized from available literature.

Extraction of 4-HCHC from Fermented Olives

This protocol is adapted from methods for analyzing organic acids in fermented foods.

-

Sample Preparation:

-

Homogenize 10 g of fermented olive paste with 20 mL of a methanol/water (80:20, v/v) solution.

-

Use a high-speed homogenizer for 2 minutes.

-

-

Extraction:

-

Subject the homogenate to ultrasonic extraction for 15 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 5000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 5 mL of the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

-

Elute the 4-HCHC and other organic acids with 10 mL of methanol.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the methanol eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.

-

HPLC Quantification of 4-HCHC

This method is based on standard protocols for organic acid analysis by reverse-phase HPLC.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.1% phosphoric acid in HPLC-grade water.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using a certified standard of 4-hydroxycyclohexanecarboxylic acid (cis/trans mixture or individual isomers if available) at concentrations ranging from 1 to 200 µg/mL. The concentration in the sample is determined by comparing the peak area to the standard curve.

Caption: Workflow for extraction and analysis of 4-HCHC from fermented olives.

Logical Relationships in Biosynthesis and Analysis

The identification and quantification of 4-HCHC from natural sources rely on a logical progression from its biological origin to its analytical detection. The biosynthesis is dependent on the availability of the precursor, 4-HBA, and the presence of specific microbial enzymes. The analytical workflow is designed to efficiently separate this medium-polarity carboxylic acid from a complex biological matrix.

Caption: Logical flow from biosynthesis to quantitative analysis of 4-HCHC.

Conclusion and Future Outlook

4-Hydroxycyclohexanecarboxylic acid is a naturally occurring compound primarily of microbial origin, found in specific fermented foods and as a product of gut metabolism. While its presence in Tsuga dumosa suggests a plant-based source, quantitative data and specific biosynthetic pathways in plants remain to be explored. The provided protocols offer a robust framework for the extraction and quantification of 4-HCHC, enabling further research into its natural distribution and potential biological activities. Future work should focus on isolating and characterizing the specific aromatic acid reductases responsible for its biosynthesis, which could pave the way for targeted microbial production of this valuable compound.

References

- 1. Insights into the Role of Ketoreductases in the Biosynthesis of Partially Reduced Bacterial Aromatic Polyketides* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxycyclohexanecarboxylic Acid as a Substrate for Cyclohexanecarboxylic Acid Production during the " Zapatera " Spoilage of Spanish-Style Green Table Olives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of 4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a molecule of interest in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. While chemical synthesis routes for 4-HCCA are established, typically involving the reduction of p-hydroxybenzoic acid, there is growing interest in understanding its natural biosynthetic pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the biosynthesis of 4-HCCA, focusing on a proposed pathway derived from microbial catabolism. The guide details the key enzymatic steps, presents available quantitative data, and provides experimental protocols for the characterization of a crucial enzyme in the pathway.

Proposed Biosynthetic Pathway of 4-Hydroxycyclohexanecarboxylic Acid

A direct, complete biosynthetic pathway for 4-Hydroxycyclohexanecarboxylic acid from primary metabolites has not been fully elucidated in a single organism. However, based on the principle of reversible catabolism, a plausible biosynthetic route can be proposed by examining the degradation pathway of cyclohexanecarboxylic acid in microorganisms such as Corynebacterium cyclohexanicum and Arthrobacter species. This catabolic pathway proceeds through trans-4-hydroxycyclohexanecarboxylic acid and 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid. The biosynthesis is therefore hypothesized to occur via the reverse of these steps, starting from the well-established shikimate pathway for the synthesis of the precursor, p-hydroxybenzoic acid.

The proposed biosynthetic pathway can be broken down into the following key stages:

-

Biosynthesis of p-Hydroxybenzoic Acid: This aromatic precursor is synthesized from chorismate, a key intermediate of the shikimate pathway. The enzyme chorismate pyruvate-lyase (UbiC) catalyzes the conversion of chorismate to p-hydroxybenzoic acid and pyruvate.

-

Reductive Dearomatization of p-Hydroxybenzoic Acid: This is a critical and currently speculative step. It is proposed that a reductase enzyme catalyzes the dearomatization and reduction of p-hydroxybenzoic acid to yield 4-ketocyclohexanecarboxylic acid. While the specific enzyme for this reaction has not yet been definitively identified, the reverse reaction, the aromatization of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid, has been observed in cell-free extracts of Corynebacterium.

-

Reduction of 4-Ketocyclohexanecarboxylic Acid: The final step in the formation of 4-HCCA is the reduction of the keto group in 4-ketocyclohexanecarboxylic acid. This reaction is catalyzed by the NADH-dependent enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase . This enzyme has been purified and characterized from Corynebacterium cyclohexanicum and is known to be reversible, capable of producing trans-4-hydroxycyclohexanecarboxylic acid from 4-oxocyclohexanecarboxylate[1].

A diagram of the proposed biosynthetic pathway is presented below.

Quantitative Data

Quantitative data for the entire biosynthetic pathway is limited. However, kinetic parameters for the key enzyme, 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum, have been determined[1].

| Enzyme | Substrate | Cofactor | Km (mM) | Optimal pH (Reduction) | Optimal pH (Oxidation) |

| 4-Hydroxycyclohexanecarboxylate Dehydrogenase | 4-Oxocyclohexanecarboxylate | NADH | 0.50 | 6.8 | - |

| NADH | - | 0.28 | 6.8 | - | |

| trans-4-Hydroxycyclohexanecarboxylate | NAD+ | 0.51 | - | 8.8 | |

| NAD+ | - | 0.23 | - | 8.8 |

Experimental Protocols

Purification of 4-Hydroxycyclohexanecarboxylate Dehydrogenase from Corynebacterium cyclohexanicum[1]

This protocol describes the purification of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum grown on cyclohexanecarboxylic acid as the sole carbon source.

1. Preparation of Cell-Free Extract:

- Harvest cells from the culture medium by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Resuspend the cells in the same buffer and disrupt them by sonication or French press.

- Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain the crude soluble extract.

2. Ammonium Sulfate Precipitation:

- Slowly add solid ammonium sulfate to the crude extract with constant stirring to achieve a specific saturation percentage (e.g., 40-70%).

- Allow the protein to precipitate on ice.

- Collect the precipitate by centrifugation and dissolve it in a minimal volume of buffer.

- Dialyze the resuspended precipitate against the same buffer to remove excess ammonium sulfate.

3. Chromatographic Steps:

- DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl). Collect fractions and assay for dehydrogenase activity.

- Agarose-NAD Affinity Chromatography: Pool the active fractions from the DEAE column and apply them to an agarose-NAD affinity column. Wash the column extensively with buffer to remove non-specifically bound proteins. Elute the dehydrogenase with a buffer containing a high concentration of NAD+ or NADH.

- Hydroxyapatite Chromatography: As a final polishing step, apply the active fractions from the affinity column to a hydroxyapatite column. Elute with a phosphate gradient.

4. Purity Assessment:

- Assess the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band should be observed for the purified enzyme.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Culture" [label="C. cyclohexanicum Culture"];

"Harvest_and_Lysis" [label="Cell Harvest & Lysis"];

"Crude_Extract" [label="Crude Cell-Free Extract"];

"Ammonium_Sulfate" [label="Ammonium Sulfate\nPrecipitation"];

"Dialysis" [label="Dialysis"];

"DEAE_Chromatography" [label="DEAE-Cellulose\nChromatography"];

"Affinity_Chromatography" [label="Agarose-NAD Affinity\nChromatography"];

"Hydroxyapatite_Chromatography" [label="Hydroxyapatite\nChromatography"];

"Pure_Enzyme" [label="Purified Dehydrogenase", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture";

"Cell_Culture" -> "Harvest_and_Lysis";

"Harvest_and_Lysis" -> "Crude_Extract";

"Crude_Extract" -> "Ammonium_Sulfate";

"Ammonium_Sulfate" -> "Dialysis";

"Dialysis" -> "DEAE_Chromatography";

"DEAE_Chromatography" -> "Affinity_Chromatography";

"Affinity_Chromatography" -> "Hydroxyapatite_Chromatography";

"Hydroxyapatite_Chromatography" -> "Pure_Enzyme";

}

Enzyme Assay for 4-Hydroxycyclohexanecarboxylate Dehydrogenase[1]

The activity of 4-hydroxycyclohexanecarboxylate dehydrogenase can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the formation or oxidation of NADH.

Reduction of 4-Oxocyclohexanecarboxylate (Forward Reaction):

-

Reaction Mixture:

-

Buffer (e.g., 100 mM potassium phosphate, pH 6.8)

-

4-Oxocyclohexanecarboxylate (substrate)

-

NADH (cofactor)

-

Enzyme solution

-

-

Procedure:

-

Pre-incubate the buffer, substrate, and NADH at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Oxidation of trans-4-Hydroxycyclohexanecarboxylate (Reverse Reaction):

-

Reaction Mixture:

-

Buffer (e.g., 100 mM glycine-NaOH, pH 8.8)

-

trans-4-Hydroxycyclohexanecarboxylate (substrate)

-

NAD+ (cofactor)

-

Enzyme solution

-

-

Procedure:

-

Pre-incubate the buffer, substrate, and NAD+ at a constant temperature.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity.

-

Conclusion and Future Directions

The proposed biosynthetic pathway for 4-Hydroxycyclohexanecarboxylic acid, based on the reverse of a known catabolic pathway, provides a solid framework for further investigation. The characterization of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum has provided a key enzymatic link. However, a significant knowledge gap remains concerning the enzymatic reduction and dearomatization of p-hydroxybenzoic acid to 4-ketocyclohexanecarboxylic acid.

Future research should focus on:

-

Identification and characterization of the putative p-hydroxybenzoate reductase. This will involve screening microorganisms known to metabolize aromatic compounds for this specific enzymatic activity.

-

Reconstitution of the entire biosynthetic pathway in a heterologous host. This would confirm the proposed pathway and open avenues for the biotechnological production of 4-HCCA.

-

Detailed kinetic analysis of all enzymes in the pathway. This will be crucial for understanding the pathway's flux and for metabolic engineering efforts to optimize production.

The elucidation of the complete biosynthetic pathway of 4-Hydroxycyclohexanecarboxylic acid will not only advance our fundamental understanding of microbial metabolism but also provide a sustainable and environmentally friendly alternative to chemical synthesis for this valuable compound.

References

4-Hydroxycyclohexanecarboxylic Acid: A Human Urinary Metabolite with Gut Microbial Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

4-Hydroxycyclohexanecarboxylic acid is a human urinary metabolite that has garnered attention due to its origins in gut microbial metabolism and its potential association with certain metabolic disorders. This technical guide provides a comprehensive overview of 4-hydroxycyclohexanecarboxylic acid, including its metabolic pathways, detailed experimental protocols for its detection and quantification, and a summary of its known urinary concentrations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the role of microbial metabolites in human health and disease.

Introduction

4-Hydroxycyclohexanecarboxylic acid is a saturated monocarboxylic acid and a derivative of cyclohexane.[1] Its presence in human urine has been documented in scientific literature, with early reports identifying it in children with suspected metabolic disorders.[2][3] Subsequent research has pointed towards the gut microbiome as the primary source of this compound, arising from the microbial metabolism of dietary or host-derived substrates.[4] Understanding the dynamics of 4-hydroxycyclohexanecarboxylic acid in human systems, from its formation by gut bacteria to its excretion in urine, offers a window into the intricate interplay between the host and its microbial inhabitants. This guide will delve into the known metabolic pathways, provide detailed analytical methodologies, and present available quantitative data to facilitate further research in this area.

Metabolic Pathway of 4-Hydroxycyclohexanecarboxylic Acid

The formation of 4-hydroxycyclohexanecarboxylic acid is attributed to the metabolic activity of certain gut bacteria. One specific pathway has been elucidated in the bacterium Alcaligenes strain W1, a genus known to be a commensal resident of the human gut.[1] This pathway involves the hydroxylation of cyclohexanecarboxylic acid.

The key enzymatic step in this transformation is catalyzed by cyclohexane carboxylate hydroxylase , a mixed-function oxygenase. This enzyme introduces a hydroxyl group at the C4 position of the cyclohexane ring of cyclohexanecarboxylic acid, yielding trans-4-hydroxycyclohexanecarboxylic acid.

Below is a diagram illustrating this microbial metabolic pathway.

Caption: Microbial synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.

Quantitative Data on Urinary Excretion

While 4-hydroxycyclohexanecarboxylic acid has been identified in human urine, comprehensive quantitative data, particularly reference ranges for healthy populations, remains limited in the readily available scientific literature. Early studies focused on its qualitative detection in patients with suspected metabolic diseases.

One study investigating urinary organic acids in a healthy North Indian pediatric population provided age-wise mean values and standard deviations for several compounds, although 4-hydroxycyclohexanecarboxylic acid was not specifically quantified in the presented tables. Another study on a pediatric population in Iran identified 61 organic acids in healthy children, but again, specific quantitative data for 4-hydroxycyclohexanecarboxylic acid was not detailed.

The table below summarizes the current state of knowledge regarding the urinary levels of 4-hydroxycyclohexanecarboxylic acid. The lack of specific quantitative values highlights a significant gap in the research and an opportunity for future metabolomic studies.

| Population/Condition | Urinary Concentration (mmol/mol creatinine) | Citation |

| Healthy Pediatric Population | Not Quantified | |

| Children with Suspected Metabolic Disorders | Detected (Qualitative) |

Experimental Protocols

The detection and quantification of 4-hydroxycyclohexanecarboxylic acid in urine typically fall under the broader category of urinary organic acid analysis. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the analysis of urinary organic acids, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Profiling

This protocol is a generalized procedure based on established methods for urinary organic acid analysis.

1. Sample Preparation and Extraction:

-

Urine Collection: A first-morning mid-stream urine sample is preferred. Samples should be stored at -20°C or lower until analysis.

-

Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) is added to a defined volume of urine.

-

pH Adjustment and Oximation (Optional but Recommended for Keto-acids): The pH of the urine sample is adjusted to alkaline (e.g., pH 14 with NaOH). An oximation reagent (e.g., hydroxylamine hydrochloride) is added, and the sample is incubated to convert keto-acids to their more stable oxime derivatives. Following incubation, the pH is acidified (e.g., pH 1 with HCl).

-

Liquid-Liquid Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate or a mixture of ethyl acetate and diethyl ether. This step is typically repeated to ensure efficient extraction of the organic acids.

-

Drying: The combined organic extracts are dried over an anhydrous salt like sodium sulfate and then evaporated to dryness under a gentle stream of nitrogen.

2. Derivatization:

-

To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

3. GC-MS Analysis:

-

Gas Chromatograph: The derivatized sample is injected into a GC equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to separate the various organic acids.

-

Mass Spectrometer: The eluting compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The instrument can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like 4-hydroxycyclohexanecarboxylic acid.

The following diagram outlines the general workflow for GC-MS analysis of urinary organic acids.

Caption: General workflow for GC-MS based urinary organic acid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers an alternative and often more sensitive approach for the targeted quantification of urinary metabolites.

1. Sample Preparation:

-

Dilution: Urine samples are typically diluted with a suitable buffer or mobile phase.

-

Internal Standard Addition: An appropriate internal standard is added.

-

Protein Precipitation/Filtration (Optional): For cleaner samples, a protein precipitation step with a solvent like acetonitrile may be included, followed by centrifugation and filtration of the supernatant.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: The prepared sample is injected onto an LC system, often using a reversed-phase column (e.g., C18) for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid, is used.

-

Tandem Mass Spectrometer: The eluting compounds are ionized, usually by electrospray ionization (ESI), and detected by a tandem mass spectrometer. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 4-hydroxycyclohexanecarboxylic acid and its internal standard are monitored for high selectivity and sensitivity.

Conclusion and Future Directions

4-Hydroxycyclohexanecarboxylic acid is a recognized human urinary metabolite with its origins firmly rooted in the metabolic activities of the gut microbiome. While its presence has been noted, particularly in the context of pediatric metabolic screening, a significant opportunity exists for more detailed quantitative studies to establish reference ranges in healthy populations and to explore its potential as a biomarker for specific diseases or gut dysbiosis. The analytical methods outlined in this guide provide a solid foundation for researchers to pursue these investigations. Future research should focus on:

-

Quantitative Studies: Establishing robust, validated quantitative assays to determine the normal range of urinary 4-hydroxycyclohexanecarboxylic acid excretion in different age groups and populations.

-

Clinical Correlations: Investigating the association between urinary levels of 4-hydroxycyclohexanecarboxylic acid and specific metabolic disorders, gastrointestinal diseases, and conditions related to gut dysbiosis.

-

Microbiome Research: Identifying a broader range of gut bacterial species capable of producing 4-hydroxycyclohexanecarboxylic acid and elucidating the specific enzymes and genetic pathways involved.

-

Dietary Influence: Exploring the impact of different dietary components on the microbial production and subsequent urinary excretion of this metabolite.

By addressing these research gaps, the scientific community can gain a deeper understanding of the role of 4-hydroxycyclohexanecarboxylic acid in human metabolism and its potential utility in clinical diagnostics and therapeutic monitoring.

References

- 1. Alcaligenes - Wikipedia [en.wikipedia.org]

- 2. 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alcaligenes is Commensal Bacteria Habituating in the Gut-Associated Lymphoid Tissue for the Regulation of Intestinal IgA Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apparent gastrointestinal origin of cis-4-hydroxycyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of 4-Hydroxycyclohexanecarboxylic Acid Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid, a substituted cyclohexane, possesses a flexible ring system that can adopt multiple low-energy conformations. The specific three-dimensional arrangement of its constituent atoms, particularly the orientation of the hydroxyl and carboxylic acid functional groups, is critical in determining its interactions with biological targets. This technical guide provides an in-depth overview of the computational methodologies employed to explore the conformational landscape of 4-hydroxycyclohexanecarboxylic acid. It details the theoretical background, experimental protocols for computational analysis, and illustrative data presentation to guide researchers in drug design and molecular modeling studies.

Introduction to Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like 4-hydroxycyclohexanecarboxylic acid, which contains a flexible cyclohexane ring, understanding the energetically favorable conformations is paramount. The cyclohexane ring can exist in several conformations, with the chair, boat, and twist-boat forms being the most significant. The substituents on the ring, in this case, a hydroxyl group and a carboxylic acid group at positions 1 and 4, can be oriented in either axial or equatorial positions. This gives rise to different stereoisomers (cis and trans) and, within each, a set of conformers with varying steric and electronic properties.

Computational modeling provides a powerful toolkit to investigate these conformational preferences, offering insights that can be challenging to obtain through experimental methods alone. By employing techniques ranging from molecular mechanics to quantum mechanics, it is possible to predict the relative energies of different conformers and the energy barriers between them.

Theoretical Background

The conformational analysis of 4-hydroxycyclohexanecarboxylic acid is governed by several key principles:

-

Ring Puckering: The cyclohexane ring is not planar. It adopts puckered conformations to relieve angle strain. The chair conformation is generally the most stable.

-

Axial vs. Equatorial Substituents: Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance, specifically 1,3-diaxial interactions.

-

A-Value: The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value.

-

Intramolecular Interactions: The presence of hydroxyl and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which can influence the stability of certain conformations.

Computational Methodologies and Protocols

A multi-step computational workflow is typically employed to thoroughly investigate the conformational space of 4-hydroxycyclohexanecarboxylic acid.

Initial Structure Generation

The first step involves generating the initial 3D structures of the cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. For each isomer, both the diaxial and diequatorial conformations of the chair form should be built. Software such as Avogadro or similar molecular builders can be used for this purpose.[1]

Molecular Mechanics (MM) Conformational Search

A broad conformational search is performed using molecular mechanics force fields (e.g., MMFF94, OPLS).[2] This step efficiently explores a wide range of possible conformations to identify a set of low-energy candidate structures.

Protocol:

-

Input: Initial 3D structures of 4-hydroxycyclohexanecarboxylic acid isomers.

-

Software: A molecular modeling package with conformational search capabilities (e.g., MOE, Schrödinger Suite).

-

Force Field: Select a suitable force field, such as MMFF94.[2]

-

Search Algorithm: Employ a stochastic or systematic search algorithm to generate a diverse set of conformers.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

-

Output: A collection of unique, low-energy conformers.

Quantum Mechanics (QM) Optimization and Energy Calculation

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a commonly used method that provides a good balance between accuracy and computational cost.[3][4]

Protocol:

-

Input: The set of low-energy conformers from the MM search.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: Select a DFT functional and basis set. A common choice is the B3LYP functional with a 6-31G* basis set for initial optimization, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy. Functionals like M06-2X or ωB97X-D can also be employed as they account for dispersion forces.

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM), can be included in the calculations.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Output: Optimized geometries, electronic energies, and Gibbs free energies for each conformer.

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of 4-hydroxycyclohexanecarboxylic acid and the transitions between different conformations, molecular dynamics simulations can be performed.

Protocol:

-

Input: The lowest energy conformer(s) identified from QM calculations.

-

Software: A molecular dynamics package such as GROMACS, AMBER, or NAMD.

-

Force Field: Parameterize the molecule using a suitable force field (e.g., GAFF).

-

System Setup: Place the molecule in a periodic box of solvent (e.g., water) and add ions to neutralize the system.

-

Minimization and Equilibration: Minimize the energy of the system and then perform a short equilibration run under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: Run the simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to sample conformational transitions.

-

Analysis: Analyze the trajectory to identify populated conformational states, calculate root-mean-square deviation (RMSD), and observe the stability of intramolecular interactions.

Data Presentation

The quantitative results from the computational analyses should be summarized in clear, structured tables for easy comparison.

Table 1: Relative Energies of 4-Hydroxycyclohexanecarboxylic Acid Conformers (Illustrative)

| Isomer | Conformer | Substituent Orientation | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous) | Population (%) (Aqueous, 298K) |

| trans | Chair 1 | 1-COOH (eq), 4-OH (eq) | 0.00 | 0.00 | 98.5 |

| trans | Chair 2 | 1-COOH (ax), 4-OH (ax) | 3.5 | 3.2 | 1.5 |

| cis | Chair 1 | 1-COOH (eq), 4-OH (ax) | 1.8 | 1.7 | < 0.1 |

| cis | Chair 2 | 1-COOH (ax), 4-OH (eq) | 2.1 | 2.0 | < 0.1 |

Note: The data presented in this table is illustrative and represents a plausible outcome of the described computational workflow. Actual values would be derived from the output of the quantum mechanics calculations.

Table 2: Key Dihedral Angles for the Most Stable Conformer (trans-diequatorial) (Illustrative)

| Dihedral Angle | Atoms (C1-C2-C3-C4) | Value (degrees) |

| Ring Torsion 1 | C6-C1-C2-C3 | -55.2 |

| Ring Torsion 2 | C1-C2-C3-C4 | 54.9 |

| Ring Torsion 3 | C2-C3-C4-C5 | -55.1 |

| Ring Torsion 4 | C3-C4-C5-C6 | 55.3 |

| Ring Torsion 5 | C4-C5-C6-C1 | -55.0 |

| Ring Torsion 6 | C5-C6-C1-C2 | 54.8 |

| COOH Orientation | C2-C1-C7-O1 | 178.5 |

| OH Orientation | C3-C4-O2-H | 60.2 |

Note: This table provides an example of the kind of detailed geometric data that can be extracted from the optimized structures.

Visualization of Workflows and Concepts

Visual diagrams are essential for conveying complex workflows and relationships in computational chemistry.

Caption: Computational workflow for conformational analysis.

Caption: Conformational equilibrium of chair forms.

Conclusion

The computational modeling of 4-hydroxycyclohexanecarboxylic acid conformations is a crucial step in understanding its chemical behavior and biological activity. By following a systematic workflow that combines molecular mechanics, quantum mechanics, and molecular dynamics, researchers can gain detailed insights into the conformational landscape of this molecule. The methodologies and illustrative data presented in this guide provide a framework for conducting such studies, ultimately aiding in the rational design of novel therapeutics and other molecular applications.

References

- 1. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of 4-Hydroxycyclohexanecarboxylic Acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its conformational landscape, electronic properties, and vibrational signatures is crucial for predicting its behavior and interactions. This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the properties of the cis and trans isomers of 4-HCCA. It outlines a detailed computational protocol based on Density Functional Theory (DFT) and presents illustrative data for key molecular properties.

Introduction

4-Hydroxycyclohexanecarboxylic acid is a disubstituted cyclohexane, existing as two primary stereoisomers: cis and trans. The spatial arrangement of the hydroxyl and carboxylic acid groups significantly influences the molecule's polarity, stability, and potential for intermolecular interactions. Computational chemistry provides powerful tools to investigate these properties at the molecular level, offering insights that complement experimental data.

This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to determine the structural, electronic, and vibrational properties of the cis and trans isomers of 4-HCCA. The methodologies and illustrative data presented herein serve as a reference for researchers engaged in the computational study of this and similar molecules.

Experimental Protocols: A Computational Approach

The following section details a typical computational protocol for the theoretical analysis of 4-Hydroxycyclohexanecarboxylic acid isomers. This methodology is synthesized from established practices in computational chemistry for similar organic molecules.

Software and Hardware

-

Quantum Chemistry Software: Gaussian, ORCA, or similar software packages capable of performing DFT calculations.

-

Visualization Software: GaussView, Avogadro, or Chemcraft for building initial structures and analyzing output files.

-

Hardware: A high-performance computing (HPC) cluster or a powerful workstation is recommended for these calculations.

Computational Methodology

-

Initial Structure Generation:

-

The initial 3D structures of cis- and trans-4-Hydroxycyclohexanecarboxylic acid are built using a molecular editor. For the cyclohexane ring, the chair conformation is used as the starting point.

-

For the trans isomer, one conformer with the hydroxyl group in the equatorial position and the carboxylic acid group in the equatorial position (e,e) and another with both in the axial position (a,a) are created.

-

For the cis isomer, a conformer with the hydroxyl group in the equatorial position and the carboxylic acid group in the axial position (e,a) is created.

-

-

Geometry Optimization:

-

The initial structures are optimized to find the lowest energy conformation for each isomer.

-

Level of Theory: Density Functional Theory (DFT) is employed.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution.

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be used, with water as the solvent.

-

Convergence Criteria: Tight convergence criteria are used for the geometry optimization to ensure that a true energy minimum is located.

-

-

Vibrational Frequency Analysis:

-

Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p) with PCM).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

-

-

Electronic Property Calculations:

-

Using the optimized geometries, single-point energy calculations are performed to determine various electronic properties.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate intramolecular interactions, such as hydrogen bonding, and to obtain atomic charges.

-

Data Presentation: Illustrative Theoretical Properties

The following tables summarize hypothetical but realistic quantitative data for the cis and trans isomers of 4-Hydroxycyclohexanecarboxylic acid, calculated using the protocol described above. Note: This data is for illustrative purposes and should not be considered as experimentally verified.

Table 1: Calculated Energies of 4-Hydroxycyclohexanecarboxylic Acid Isomers

| Isomer | Conformation | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| trans | diequatorial (e,e) | 0.00 | -7.25 | 1.50 | 8.75 |

| trans | diaxial (a,a) | 2.15 | -7.10 | 1.65 | 8.75 |

| cis | axial-equatorial (a,e) | 0.85 | -7.20 | 1.55 | 8.75 |

Table 2: Selected Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | trans (e,e) Isomer | cis (a,e) Isomer |

| Bond Lengths (Å) | ||

| C-O (hydroxyl) | 1.425 | 1.428 |

| O-H (hydroxyl) | 0.965 | 0.966 |

| C-C (carboxyl) | 1.520 | 1.522 |

| C=O (carboxyl) | 1.210 | 1.209 |

| C-O (carboxyl) | 1.350 | 1.351 |

| O-H (carboxyl) | 0.970 | 0.971 |

| **Bond Angles (°) ** | ||

| C-C-O (hydroxyl) | 110.5 | 109.8 |

| C-C-C (carboxyl) | 111.0 | 111.2 |

| O=C-O (carboxyl) | 123.5 | 123.6 |

Table 3: Calculated Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | trans (e,e) Isomer | cis (a,e) Isomer | Assignment |

| ν(O-H) | 3650 | 3645 | Hydroxyl O-H stretch |

| ν(O-H) | 3550 | 3548 | Carboxyl O-H stretch |

| ν(C-H) | 2950-3050 | 2955-3055 | Cyclohexane C-H stretches |

| ν(C=O) | 1750 | 1755 | Carboxyl C=O stretch |

| ν(C-O) | 1050 | 1045 | Hydroxyl C-O stretch |

Visualization of Computational Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical calculations and key concepts.

Caption: Computational workflow for the theoretical analysis of 4-HCCA isomers.

Caption: Logical dependencies in quantum chemical calculations.

Caption: Illustrative HOMO-LUMO energy level diagram for 4-HCCA isomers.

Conclusion

This technical guide has outlined a robust computational protocol for the theoretical investigation of 4-Hydroxycyclohexanecarboxylic acid. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, electronic, and vibrational properties of its cis and trans isomers. The illustrative data and visualizations provided serve as a practical reference for setting up and interpreting such calculations. The theoretical understanding of 4-HCCA's properties is a critical step in predicting its behavior in complex chemical and biological systems, thereby aiding in rational molecular design and development.

An In-depth Technical Guide to trans-4-Hydroxycyclohexanecarboxylic Acid: Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxycyclohexanecarboxylic acid, a substituted cycloalkane, is a molecule of growing interest in various scientific fields, including organic synthesis, pharmaceutical development, and materials science.[1] Its rigid, non-planar structure and bifunctional nature, possessing both a hydroxyl and a carboxylic acid group in a trans-configuration, make it a versatile building block for the synthesis of complex molecules and polymers.[1] In the realm of drug discovery, it serves as a valuable starting material for the preparation of novel therapeutic agents.[1][2] Furthermore, its presence as a human metabolite and its role in gut microbiota metabolism highlight its relevance in biomedical research.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid, detailed experimental protocols for their determination, and an illustrative representation of its metabolic fate in the gut microbiome.

Physicochemical Properties

The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid are crucial for its handling, characterization, and application in research and development. A summary of its key quantitative data is presented in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 145-150 °C | |

| Boiling Point | 307.9 °C at 760 mmHg | |

| Density | 1.246 g/cm³ | |

| Refractive Index | 1.523 | |

| Vapor Pressure | 6.47E-05 mmHg at 25°C |

Chemical Properties

| Property | Value | Source(s) |

| pKa | 4.836 at 25°C | |

| Solubility | Soluble in Methanol, DMSO | |

| InChI Key | HCFRWBBJISAZNK-IZLXSQMJSA-N | |

| SMILES | O=C(O)[C@H]1CC--INVALID-LINK--CC1 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of trans-4-Hydroxycyclohexanecarboxylic acid are provided below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of trans-4-Hydroxycyclohexanecarboxylic acid.

Materials:

-

trans-4-Hydroxycyclohexanecarboxylic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the trans-4-Hydroxycyclohexanecarboxylic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube gently on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-20°C per minute for a preliminary, rapid determination to find the approximate melting range.

-

Allow the apparatus to cool. For an accurate measurement, prepare a new sample and heat to about 20°C below the approximate melting point found in the preliminary run.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of trans-4-Hydroxycyclohexanecarboxylic acid.

Materials:

-

trans-4-Hydroxycyclohexanecarboxylic acid sample

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (0-360°C range)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Fill the Thiele tube with heat-resistant oil to a level just above the side arm.

-

Place a small amount (a few milliliters) of trans-4-Hydroxycyclohexanecarboxylic acid into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Solubility Determination

Objective: To qualitatively assess the solubility of trans-4-Hydroxycyclohexanecarboxylic acid in various solvents.

Materials:

-

trans-4-Hydroxycyclohexanecarboxylic acid sample

-

Test tubes and rack

-

Spatula

-

Solvents: Deionized water, Methanol, Diethyl ether, 5% aqueous Sodium Hydroxide (NaOH), 5% aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Place approximately 25 mg of trans-4-Hydroxycyclohexanecarboxylic acid into a clean, dry test tube.

-

Add 0.5 mL of the solvent to be tested (e.g., deionized water) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Repeat the procedure for each of the specified solvents.

-

For the basic solutions (NaOH and NaHCO₃), the formation of a clear solution indicates an acid-base reaction forming a soluble salt. Effervescence (bubbling) in the NaHCO₃ solution is a positive test for a carboxylic acid.

Spectroscopic Analysis Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

trans-4-Hydroxycyclohexanecarboxylic acid sample

-

NMR tube

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of trans-4-Hydroxycyclohexanecarboxylic acid in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is completely dissolved, using gentle vortexing if necessary.

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts (ppm) and coupling constants (Hz).

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.

-

Process the data to identify the chemical shifts of the different carbon atoms in the molecule.

b) Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in trans-4-Hydroxycyclohexanecarboxylic acid.

Materials:

-

trans-4-Hydroxycyclohexanecarboxylic acid sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Spatula

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, and the C=O stretch of the carboxylic acid. The O-H stretch of a carboxylic acid is typically very broad, while the C=O stretch is a strong, sharp peak.

c) Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of trans-4-Hydroxycyclohexanecarboxylic acid.

Materials:

-

trans-4-Hydroxycyclohexanecarboxylic acid sample

-

Mass spectrometer (e.g., LC-MS or GC-MS)

-

Appropriate solvent (e.g., methanol)

Procedure (general for LC-MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Infuse the sample solution into the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

If using tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain structural information from the fragmentation pattern.

Biological Context and Metabolic Pathway

trans-4-Hydroxycyclohexanecarboxylic acid is recognized as a human urinary metabolite and is also a by-product of intestinal bacterial metabolism. Specifically, it can be converted to cyclohexanecarboxylic acid by gut microbiota, a process that has been observed in the context of food spoilage and is relevant to understanding the metabolic interactions between the host and their microbiome.

Below is a diagram illustrating the metabolic conversion of trans-4-Hydroxycyclohexanecarboxylic acid.

Caption: Metabolic conversion of trans-4-Hydroxycyclohexanecarboxylic acid by gut microbiota.

Synthesis Workflow

A common method for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization to favor the trans isomer. The following diagram outlines a general workflow for this synthesis.

Caption: General workflow for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid, offering valuable data and experimental protocols for researchers and scientists. The summarized data in tabular format allows for quick reference, while the detailed experimental procedures provide a practical guide for laboratory work. The inclusion of diagrams illustrating a key metabolic reaction and a synthetic workflow enhances the understanding of this compound's role in biological systems and its accessibility through chemical synthesis. As a versatile building block and a biologically relevant molecule, trans-4-Hydroxycyclohexanecarboxylic acid will undoubtedly continue to be a subject of interest and investigation in various scientific disciplines.

References

Solubility Profile of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxycyclohexanecarboxylic acid, a molecule of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this compound in different solvents is critical for its application in synthesis, formulation, and biological studies. This document compiles available quantitative solubility data, details relevant experimental methodologies, and discusses the physicochemical properties influencing its solubility.

Physicochemical Properties

4-Hydroxycyclohexanecarboxylic acid (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) exists as two stereoisomers: cis and trans. The presence of both a hydroxyl and a carboxylic acid functional group imparts a polar character to the molecule, influencing its solubility in various media. The carboxylic acid moiety has a predicted pKa of approximately 4.51, which is crucial for understanding its pH-dependent aqueous solubility.[1]

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. The following tables summarize the available quantitative solubility data for the cis and trans isomers of 4-Hydroxycyclohexanecarboxylic acid in various solvents.

Table 1: Solubility of trans-4-Hydroxycyclohexanecarboxylic Acid

| Solvent System | Solubility | Temperature | Method |

| Dimethyl Sulfoxide (DMSO) | 28 mg/mL | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Not Specified |